

Lucifer Yellow Iodoacetamide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lucifer yellow iodoacetamide*

Cat. No.: *B1246643*

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This technical guide provides an in-depth overview of **Lucifer yellow iodoacetamide**, a thiol-reactive fluorescent probe, for researchers, scientists, and professionals in drug development. This document details its core properties, including water solubility and spectral characteristics, and provides comprehensive experimental protocols for its application in protein labeling.

Core Properties of Lucifer Yellow Iodoacetamide

Lucifer yellow iodoacetamide is a derivative of the well-known polar tracer, Lucifer yellow CH. It is characterized by its high water solubility and spectral properties that are analogous to its parent compound. This makes it a valuable tool for labeling exposed thiol groups of proteins in aqueous solutions and on the outer membrane of living cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Lucifer yellow iodoacetamide** and its parent compound, Lucifer yellow CH, which serves as a close proxy for its spectral behavior.

Property	Value	Notes
Water Solubility	High	Lucifer yellow iodoacetamide is readily soluble in water and aqueous buffers.
Molecular Weight	Varies by salt form	The exact molecular weight depends on the counter-ion (e.g., dipotassium salt).
Reactivity	Thiol-reactive	The iodoacetamide group specifically reacts with the sulfhydryl groups of cysteine residues.

Spectral Property	Value (for Lucifer yellow CH)	Reference(s)
Excitation Maximum (λ_{ex})	~428 - 430 nm	[1] [2]
Emission Maximum (λ_{em})	~536 - 540 nm	[1] [2]
Molar Extinction Coefficient (ϵ)	24,200 $\text{cm}^{-1}\text{M}^{-1}$ at 279.8 nm	[2]
Quantum Yield (Φ)	0.21 in water	[2]

Note: The molar extinction coefficient provided is for Lucifer yellow CH at a wavelength significantly different from its excitation maximum. The value at the excitation maximum is expected to be different.

Experimental Protocols

The following section provides a detailed methodology for the labeling of proteins with **Lucifer yellow iodoacetamide**. This protocol is a generalized procedure and may require optimization for specific proteins and experimental conditions.

Protocol: Labeling of Proteins with Lucifer yellow iodoacetamide

Objective: To covalently label cysteine residues in a protein with **Lucifer yellow iodoacetamide**.

Materials:

- Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
- **Lucifer yellow iodoacetamide**
- Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
- Quenching reagent (e.g., 2-mercaptoethanol or excess DTT)
- Desalting column (e.g., Sephadex G-25)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction tubes
- Spectrophotometer

Procedure:

- Protein Preparation and Reduction:
 - Dissolve the protein of interest in a suitable buffer at a known concentration.
 - To reduce disulfide bonds and expose cysteine thiols, add a fresh solution of a reducing agent. A 10-fold molar excess of DTT or TCEP over the protein is commonly used.
 - Incubate the mixture at room temperature for 1 hour.
 - If using DTT, remove the excess reducing agent by dialysis or using a desalting column, as it can react with the iodoacetamide. TCEP does not need to be removed before labeling.
- Dye Preparation:

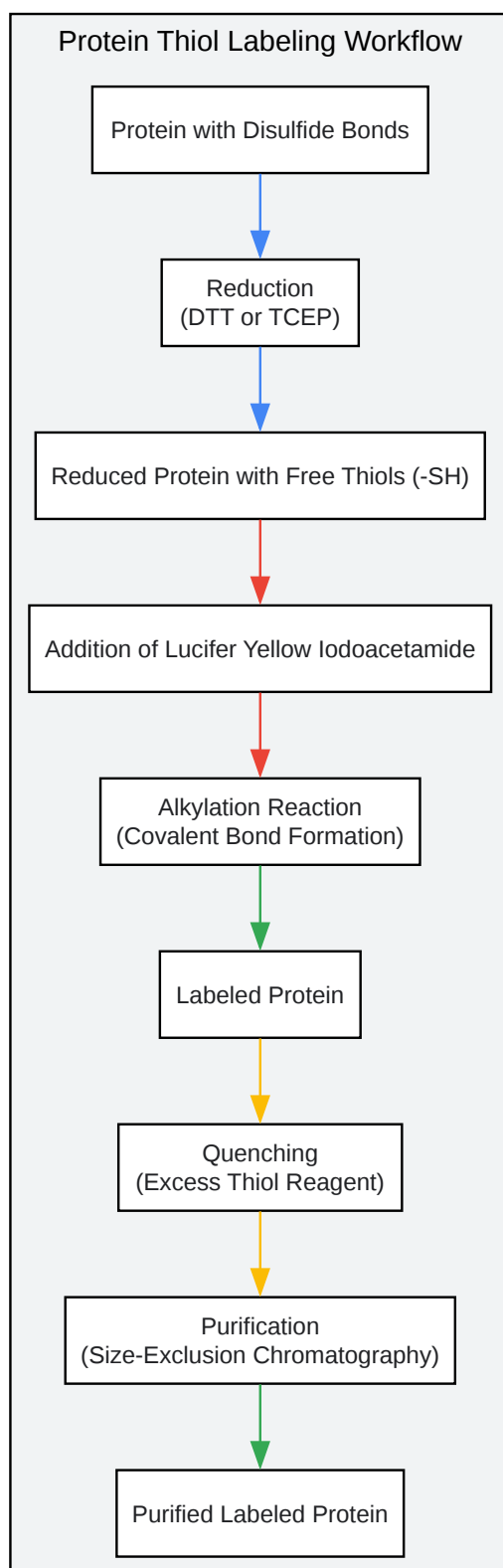
- Immediately before use, prepare a stock solution of **Lucifer yellow iodoacetamide** in anhydrous DMF or DMSO. The concentration will depend on the desired dye-to-protein molar ratio.
- Alkylation (Labeling) Reaction:
 - Add the **Lucifer yellow iodoacetamide** stock solution to the reduced protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point for optimization.
 - The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to avoid protein denaturation.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.
- Quenching the Reaction:
 - To stop the labeling reaction and consume any unreacted **Lucifer yellow iodoacetamide**, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-50 mM.
 - Incubate for at least 30 minutes at room temperature.
- Purification of the Labeled Protein:
 - Remove the unreacted dye and quenching reagent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
 - Collect the protein-containing fractions. The labeled protein can often be visually identified by its yellow color.
- Determination of Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified labeled protein at 280 nm (A_{280}) and at the excitation maximum of Lucifer yellow (~430 nm, A_{430}).
- The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
- The concentration of the bound dye can be calculated from its absorbance at ~430 nm using the molar extinction coefficient of Lucifer yellow.
- The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein.

Visualizations

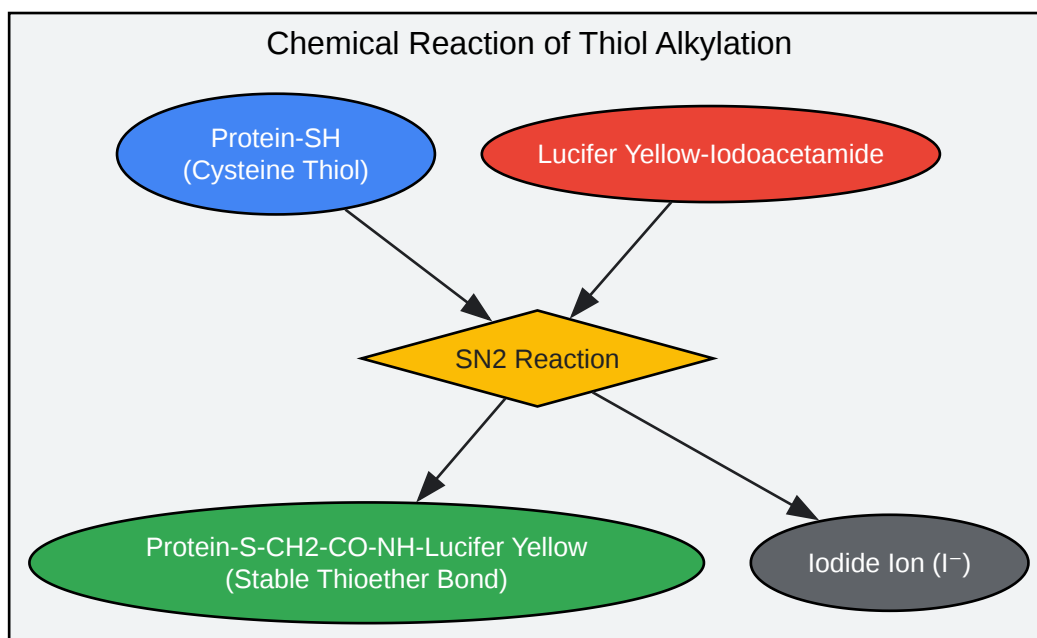
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in protein labeling with **Lucifer yellow iodoacetamide**.



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Caption: Workflow for labeling proteins with **Lucifer yellow iodoacetamide**.



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Caption: Reaction mechanism of thiol alkylation by iodoacetamide.

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References

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